Methyl 13-phenyltridecanoate
Description
Methyl 13-phenyltridecanoate is a branched-chain fatty acid methyl ester characterized by a phenyl group substituted at the 13th carbon of a tridecanoate backbone. It is identified as a phytochemical constituent in Typhonium flagelliforme, a plant studied for its medicinal properties . Its molecular formula is inferred as C₂₀H₃₀O₂ based on mass spectrometry data (m/z = 304 for the molecular ion) .
Properties
CAS No. |
123953-55-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
methyl 13-phenyltridecanoate |
InChI |
InChI=1S/C20H32O2/c1-22-20(21)18-14-9-7-5-3-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,2-9,11,14-15,18H2,1H3 |
InChI Key |
JWVDZXNFGDETQE-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Influence of Phenyl Position on Fragmentation Patterns
| Phenyl Position | M-31 Fragment (%) | M-32 Fragment (%) |
|---|---|---|
| 7 | 22.19 | 77.81 |
| 8 | 24.63 | 75.37 |
| 9 | 26.47 | 73.53 |
| 10 | 24.75 | 75.25 |
M-31: Loss of CHO; M-32: Loss of CHOH.
Oxidation of Alkenyl Benzenes
Methyl 13-phenyltridecanoate forms as an oxidation product of unsaturated alkenyl benzenes in natural resins (e.g., Gluta usitata lacquer) :
-
Oxidation of the unsaturated side chains in alkenyl benzenes generates saturated esters via radical-mediated pathways.
-
This reaction is critical in aging studies of plant-derived materials, where the compound serves as a marker for oxidative degradation .
Mass Spectrometric Fragmentation Analysis
The ester undergoes characteristic fragmentation under electron ionization (EI-MS):
-
Dominant M-32 fragment (loss of CHOH) accounts for 75.25% of total fragments when the phenyl group is at position 10 .
-
Deuterium labeling reveals preferential cleavage at C–H bonds with lower dissociation energy, with C–D bonds showing higher stability ( difference = 4.5 kJ/mol) .
Key Fragments:
Structural Influence on Reactivity
The position of the phenyl group significantly impacts reaction pathways:
-
Proximity to the ester group reduces hydrogen transfer efficiency due to steric hindrance .
-
Isomers with phenyl groups near the chain terminus exhibit higher thermal stability and resistance to hydrolysis .
Biological Derivatization
While primarily studied in synthetic contexts, this compound has been identified in plant extracts (e.g., Arisaema amurense Maxim) via GC-MS, suggesting potential enzymatic esterification pathways in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares Methyl 13-phenyltridecanoate with structurally related methyl esters, focusing on molecular properties, spectral signatures, and applications.
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₂₀H₃₀O₂ | 302.46* | Not reported | Phenyl group at C13 |
| Methyl 13-methyltetradecanoate | C₁₆H₃₂O₂ | 256.43 | 5129-59-9 | Methyl branch at C13 |
| Methyl 12-methyltridecanoate | C₁₅H₃₀O₂ | 242.40 | 5129-58-8 | Methyl branch at C12 |
| Methyl 14-methylpentadecanoate | C₁₇H₃₄O₂ | 270.45 | 5129-60-2 | Methyl branch at C14; longer chain |
*Note: The molecular weight calculated from the formula C₂₀H₃₀O₂ is 302.46, but the molecular ion observed in mass spectrometry is m/z = 304, likely due to isotopic contributions .
Key Observations :
- Chain Length and Branching: this compound has a 13-carbon chain with a terminal phenyl group, while analogs like Methyl 13-methyltetradecanoate (14 carbons) and Methyl 14-methylpentadecanoate (15 carbons) feature methyl branches at different positions .
- Aromatic vs. Aliphatic: The phenyl group in this compound introduces aromaticity, absent in purely aliphatic analogs.
Spectral Characterization
Mass Spectrometry (MS):
- This compound: Molecular ion at m/z = 304 . Base ion at m/z = 91 (tropylium ion, characteristic of aromatic systems) . Fragment at m/z = 272 (loss of methanol, -32 Da) .
- Non-Aromatic Analogs (e.g., Methyl 13-methyltetradecanoate): Lack tropylium ions; fragmentation patterns dominated by alkyl chain cleavages. Example: Methyl 12-methyltridecanoate (C₁₅H₃₀O₂) shows fragments corresponding to sequential loss of CH₃ and COOCH₃ groups .
Distinguishing Feature: The m/z = 91 ion is unique to this compound, enabling differentiation from aliphatic analogs during spectral analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
